

Spectral Analysis of Butylmalonic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Butylmalonic acid	
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This technical guide provides an in-depth overview of the spectral data for **butylmalonic acid**, a key intermediate in pharmaceutical and chemical synthesis. The document outlines the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and quality control of this compound. Detailed experimental protocols for acquiring this data are also provided, alongside a logical workflow for spectral analysis.

Introduction

Butylmalonic acid (2-butylpropanedioic acid) is a dicarboxylic acid with the molecular formula C₇H₁₂O₄. Its structure consists of a butyl group attached to a malonic acid backbone. Accurate characterization of this compound is essential for its application in drug development and organic synthesis, where purity and structural integrity are paramount. Spectroscopic techniques provide a powerful toolkit for this characterization, offering detailed insights into the molecular structure and functional groups present. This guide summarizes the key spectral features of **butylmalonic acid**.

Spectral Data Summary

The following tables summarize the expected quantitative data from the analysis of **butylmalonic acid**. It is important to note that while some experimental data is publicly available, a complete, high-resolution dataset is not. Therefore, some of the presented data is based on typical values for the functional groups present in the molecule.[1][2]



¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Proton Assignment	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration
-СООН	10.0 - 13.0	Singlet (broad)	2H
-CH(COOH)2	3.5 - 3.7	Triplet	1H
-CH ₂ -CH(COOH) ₂	1.8 - 2.0	Multiplet	2H
-CH ₂ -CH ₂ - CH(COOH) ₂	1.2 - 1.4	Multiplet	2H
-CH₃	0.8 - 1.0	Triplet	3H

Note: The chemical shift of the carboxylic acid protons can be highly variable and depends on the solvent and concentration.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Carbon Assignment	Chemical Shift (δ) ppm (Predicted)
-СООН	170 - 185
-CH(COOH) ₂	50 - 60
-CH ₂ -CH(COOH) ₂	30 - 40
-CH2-CH2-CH(COOH)2	20 - 30
-CH₃	10 - 15

Note: Carboxylic acid carbons typically appear in the downfield region of the spectrum.[4][5][6]

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Vibrational Mode	Frequency (cm ⁻¹) (Typical)	Intensity
O-H stretch (carboxylic acid dimer)	2500 - 3300	Strong, Broad
C-H stretch (alkane)	2850 - 3000	Medium-Strong
C=O stretch (carboxylic acid dimer)	1700 - 1725	Strong
C-O stretch	1210 - 1320	Medium
O-H bend	910 - 950	Medium

Note: The broadness of the O-H stretch is a characteristic feature of hydrogen-bonded carboxylic acids.[7][8][9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data presented below is based on the electron ionization (EI) mass spectrum available from the NIST WebBook.[7][12]

m/z	Relative Intensity (Approx.)	Proposed Fragment
160	Low	[M] ⁺ (Molecular Ion)
115	Moderate	[M - COOH]+
104	High	[M - C ₄ H ₈] ⁺ (McLafferty rearrangement)
87	Moderate	[M - C ₄ H ₉ O] ⁺
73	High	[C4H9O] ⁺
57	High	[C4H9] ⁺



Note: The fragmentation of dicarboxylic acids can be complex, and the proposed fragments are based on common fragmentation pathways.[13][14][15][16]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **butylmalonic acid**.

Materials:

- Butylmalonic acid sample
- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
- NMR tubes
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **butylmalonic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Vortex the mixture to ensure complete dissolution.
- Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube using a Pasteur pipette.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe.
- Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.



- Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a
 Fourier transform, phase correction, and baseline correction.
- Data Analysis: Calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of solid **butylmalonic acid**.

Materials:

- Butylmalonic acid sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press
- Potassium bromide (KBr), spectroscopy grade (for pellet method)
- Agate mortar and pestle (for pellet method)
- Hydraulic press (for pellet method)

Procedure (ATR Method):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.



- Sample Application: Place a small amount of the solid butylmalonic acid sample onto the ATR crystal, ensuring good contact.
- Apply Pressure: Use the pressure clamp to press the sample firmly against the crystal.
- Spectrum Acquisition: Acquire the FTIR spectrum over the desired range (e.g., 4000-400 cm⁻¹). A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality spectrum.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **butylmalonic acid**.

Materials:

- Butylmalonic acid sample
- Mass spectrometer with an EI source (often coupled with a Gas Chromatograph, GC-MS)
- Volatile solvent (if using GC-MS for sample introduction)

Procedure (Direct Inlet or GC-MS):

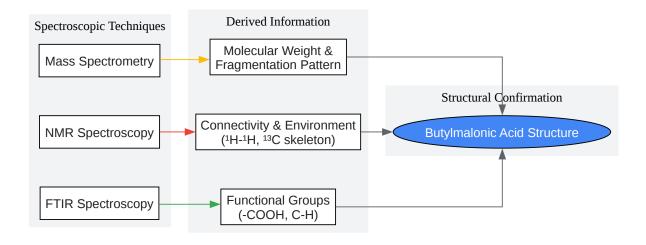
- Sample Introduction:
 - Direct Inlet: A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source, where it is heated to vaporization.
 - GC-MS: A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph. The compound is separated on the GC column and then introduced into the mass spectrometer's ion source.



- Ionization: In the ion source, the vaporized molecules are bombarded with a beam of highenergy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Acquisition: The mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for using the different spectral data to confirm the structure of **butylmalonic acid**.



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Caption: Workflow for the structural elucidation of **butylmalonic acid** using multimodal spectral data.



Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive characterization of **butylmalonic acid**. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key carboxylic acid functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's fragmentation. This technical guide serves as a valuable resource for researchers and scientists, enabling them to effectively utilize these spectroscopic techniques for the analysis and quality control of **butylmalonic acid** in their research and development endeavors.

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